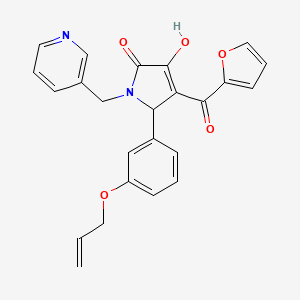
3-bromo-N-propyladamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-propyladamantane-1-carboxamide is a derivative of adamantane, a compound known for its unique cage-like structure. Adamantane derivatives have gained significant attention due to their diverse applications in medicinal chemistry, catalyst development, and nanomaterials
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the alkylation of 1-bromoadamantane with alkyl halides, such as n-butyl bromide, to produce the desired product . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of adamantane derivatives, including 3-bromo-N-propyladamantane-1-carboxamide, often involves large-scale bromination and alkylation processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-propyladamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of N-propyladamantane-1-carboxamide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted adamantane derivatives, such as hydroxylated or aminated compounds, which can further undergo additional functionalization for specific applications .
Scientific Research Applications
3-bromo-N-propyladamantane-1-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-bromo-N-propyladamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The bromine atom and propyl group enhance its binding affinity to certain receptors or enzymes, modulating their activity. The compound’s cage-like structure allows it to fit into specific binding sites, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-bromo-N-propyladamantane-1-carboxamide include other adamantane derivatives, such as:
- 1-bromoadamantane
- 3-phenyl-adamantane-1-carboxylic acid
- 1,3-dehydroadamantane
Uniqueness
This unique structure allows for a broader range of chemical transformations and applications in various fields .
Properties
Molecular Formula |
C14H22BrNO |
|---|---|
Molecular Weight |
300.23 g/mol |
IUPAC Name |
3-bromo-N-propyladamantane-1-carboxamide |
InChI |
InChI=1S/C14H22BrNO/c1-2-3-16-12(17)13-5-10-4-11(6-13)8-14(15,7-10)9-13/h10-11H,2-9H2,1H3,(H,16,17) |
InChI Key |
WLAMJXDZSGSEPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C12CC3CC(C1)CC(C3)(C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,4-Dichlorophenyl)-5-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12155484.png)

![N-(2-fluorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12155488.png)
![N'-[(1E)-1-(3-methoxyphenyl)ethylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12155491.png)
![4-(4-(2-Phenoxyethyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B12155499.png)

![N'-[(1E)-2-(4-fluorophenyl)-1-azavinyl]-N-[(1Z)-2-(4-fluorophenyl)-1-azavinyl] pentane-1,5-diamide](/img/structure/B12155507.png)
![2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(phenylsulfanyl)ethyl]acetamide](/img/structure/B12155511.png)

![4-[2-(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)hydrazin-1-yl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B12155530.png)
![(4E)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[hydroxy(phenyl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12155533.png)
![(2Z)-6-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(2-fluorobenzylidene)-1-benzofuran-3(2H)-one](/img/structure/B12155557.png)
![(4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12155561.png)
![2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethoxyphenyl) acetamide](/img/structure/B12155565.png)
